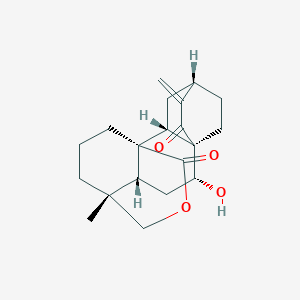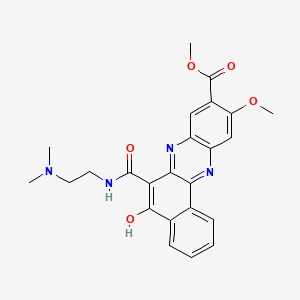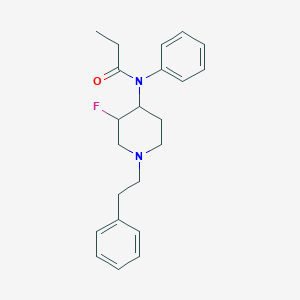
Nfepp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide, commonly known as Nfepp, is an analgesic opioid chemical. It was designed in 2016 by Spahn et al. from the Free University of Berlin to avoid the standard negative side effects of opiates, including opioid overdose, by only targeting inflamed tissue . This compound is similar in structure to fentanyl and has shown promising results in providing pain relief without the typical side effects associated with opioids .
Métodos De Preparación
The synthesis of N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide involves several steps. The industrial production methods for this compound are still under research and development, focusing on optimizing the yield and purity of the final product .
Análisis De Reacciones Químicas
N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide involves its selective activation of the μ-opioid receptor (MOR) in acidic environments, such as inflamed tissues . This selective activation is due to the lower pKa value of the compound, which allows it to be protonated and active only in acidic conditions . The activation of MOR leads to the inhibition of voltage-dependent calcium channels (VDCCs) in nociceptive neurons, resulting in pain relief .
Comparación Con Compuestos Similares
N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide is compared with other similar compounds, such as:
β-fluorofentanyls and β-fluoromorphines: These compounds also show increased specificity for MOR at acidic pH compared to fentanyl and morphine.
N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide stands out due to its unique ability to provide pain relief specifically in inflamed tissues, reducing the risk of side effects commonly associated with opioids .
Propiedades
Número CAS |
1422952-82-6 |
|---|---|
Fórmula molecular |
C22H27FN2O |
Peso molecular |
354.4694 |
Nombre IUPAC |
N-[3-fluoro-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C22H27FN2O/c1-2-22(26)25(19-11-7-4-8-12-19)21-14-16-24(17-20(21)23)15-13-18-9-5-3-6-10-18/h3-12,20-21H,2,13-17H2,1H3 |
Clave InChI |
DMCQJJAWMFBPOX-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C1CCN(CC1F)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
NFEPP, (±)-N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


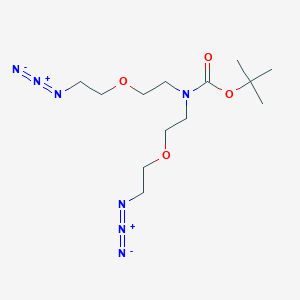

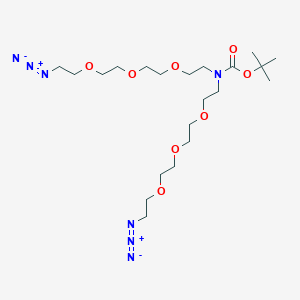
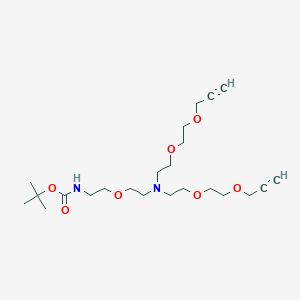
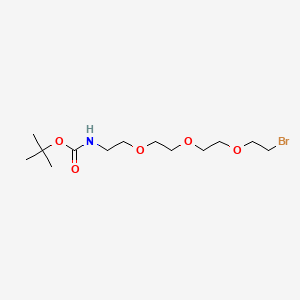
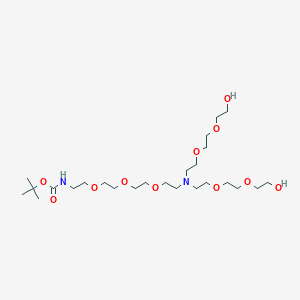




![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]adamantane-2-carboxamide](/img/structure/B609484.png)
